molecular formula C8H14N2O B13330145 Octahydro-1,5-naphthyridin-2(1H)-one

Octahydro-1,5-naphthyridin-2(1H)-one

Cat. No.: B13330145
M. Wt: 154.21 g/mol
InChI Key: NOACTADOMYCZDQ-UHFFFAOYSA-N
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Description

Octahydro-1,5-naphthyridin-2(1H)-one is a heterocyclic organic compound that belongs to the class of naphthyridines This compound is characterized by its bicyclic structure, which includes a nitrogen atom in each ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1,5-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of 1,5-naphthyridine derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is usually carried out in an inert solvent like ethanol or methanol at elevated temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be further reduced to form fully saturated derivatives. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites within the molecule. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed:

    Oxidation: Oxidized naphthyridine derivatives.

    Reduction: Fully saturated naphthyridine derivatives.

    Substitution: Alkylated or acylated naphthyridine derivatives.

Scientific Research Applications

Octahydro-1,5-naphthyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Octahydro-1,5-naphthyridin-2(1H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

    1,5-Naphthyridine: The parent compound of Octahydro-1,5-naphthyridin-2(1H)-one, lacking the hydrogenation.

    Quinoline: Another heterocyclic compound with a similar structure but different nitrogen positioning.

    Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen atoms.

Uniqueness: this compound is unique due to its fully saturated bicyclic structure, which imparts distinct chemical and physical properties compared to its unsaturated counterparts

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C8H14N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h6-7,9H,1-5H2,(H,10,11)

InChI Key

NOACTADOMYCZDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC(=O)N2)NC1

Origin of Product

United States

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